Tylophorinidine

説明

特性

IUPAC Name |

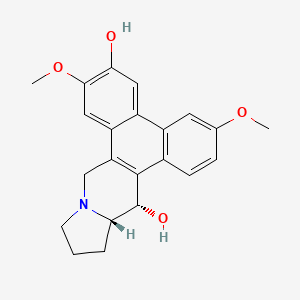

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186239 | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-69-6 | |

| Record name | Tylophorinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Maceration with Solvent Optimization

Maceration remains the most widely used method for extracting Tylophorine from Tylophora indica. Gupta et al. (2012) optimized this protocol using 95% ethanol containing 2% citric acid, which yielded 0.0483 g of tylophorine from 1 kg of dried leaves. The acidic environment facilitates alkaloid salt formation, enhancing solubility in ethanol. Key steps include:

-

Defatting raw leaf powder with petroleum ether.

-

Maceration in ethanol-citric acid solution for 24 hours.

-

Concentration via rotary evaporation and purification using acid-base partitioning.

A comparative study demonstrated that ethanol-citric acid outperformed chloroform and sulfuric acid, achieving a 17.25% w/w tylophorine content in the total alkaloid extract.

In Vitro Plant Extraction

Harmanjit Kaur et al. (2011) developed a protocol for extracting Tylophorine from in vitro-cultured Tylophora indica plants. Leaves were sequentially washed with hexane, ethyl acetate, and dichloromethane, followed by pH-adjusted partitioning. High-performance thin-layer chromatography (HPTLC) confirmed a tylophorine yield of 80 μg/mL with an Rf value of 0.68. This method is advantageous for standardizing yields under controlled laboratory conditions.

Synthetic Routes to Tylophorine

Five-Step Synthesis via Ammonium Ylide Rearrangement

A landmark synthesis by researchers in 2012 achieved Tylophorine in five linear steps using a Stevens rearrangement of a nitrile-stabilized ammonium ylide. The process eliminates protecting group manipulations, enhancing practicality:

-

Ammonium ylide formation : Reaction of a tertiary amine with ethyl chloroformate.

-

Stevens rearrangement : Key step generating the phenanthroindolizine skeleton.

-

Cyclization and reduction : Final steps to yield (±)-Tylophorine with >95% purity.

This method’s efficiency is underscored by its 62% overall yield , making it suitable for industrial-scale production.

Biogenetically Inspired Synthesis

An alternative approach mimics Tylophorine’s proposed biosynthetic pathway:

-

Condensation of (3,4-dimethoxybenzoyl)acetic acid with 1-pyrroline.

-

Enamine formation with 3,4-dimethoxyphenylacetaldehyde.

-

Cyclization and reduction using sodium borohydride to yield septicine, a precursor.

-

Oxidation with thallium(III) trifluoroacetate to finalize Tylophorine.

This route aligns with natural alkaloid biosynthesis but requires specialized reagents, limiting its scalability.

Purification and Analytical Techniques

Acid-Base Partitioning

Crude extracts are purified via sequential acid (HCl) and base (NaOH) treatments, isolating Tylophorine as a water-insoluble free base. This method achieves >90% purity when coupled with solvent washing.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC) : Silica gel plates with toluene/chloroform/ethanol/ammonia (4:3.5:1.5) resolve Tylophorine at Rf 0.68.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 258 nm quantify Tylophorine with a retention time of 12.3 minutes.

Comparative Efficacy of Synthetic vs. Natural Tylophorine

A 2010 study compared antiviral activities of synthetic and plant-derived Tylophorine derivatives:

| Compound | Source | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a | Synthesis | 58 ± 4 | >1715 |

| 1a′ | T. indica | 95 ± 17 | >1053 |

| 1g | T. ovata | 8 ± 2 | 7685 |

Synthetic Tylophorine (1a) exhibited superior potency (EC₅₀ = 58 nM) compared to natural isolates, highlighting the impact of purity and stereochemistry .

化学反応の分析

科学研究への応用

化学: 他の生物活性化合物を合成するための前駆体として使用されます。

生物学: 細胞過程への影響と、生物学的メカニズムを理解するためのツールとしての可能性について研究されています。

医学: 抗腫瘍、抗菌、抗真菌、および抗アメーバ特性について調査されています.

産業: 新規医薬品および農薬の開発における潜在的な用途。

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Biology: Studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.

Medicine: Investigated for its antitumor, antibacterial, antifungal, and antiamoebic properties.

Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

作用機序

類似化合物との比較

Structural and Physicochemical Properties

The table below compares tylophorinidine with structurally related phenanthroindolizidine alkaloids:

| Compound | Molecular Formula | Polarizability (ų) | Refractivity (ų) | Surface Area (Ų) | Hydration Energy (kcal/mol) | HBD/HBA/NRB |

|---|---|---|---|---|---|---|

| This compound (5) | C22H23NO4 | 39.83 | 110.46 | 563.42 | -10.71 | 2/5/2 |

| Tylophorinine (3) | C23H25NO4 | 41.66 | 115.23 | 569.52 | -6.35 | 2/5/2 |

| This compound-N-oxide (6) | C23H23NO5 | - | - | - | -13.22 | 2/6/2 |

| O-Methylthis compound (1) | C23H25NO4 | - | - | - | - | 2/5/2 |

Key Observations :

- This compound has lower polarizability, refractivity, and surface area than tylophorinine, suggesting reduced steric bulk and enhanced membrane permeability .

- This compound-N-oxide exhibits superior hydration energy (-13.22 kcal/mol), indicating higher aqueous stability .

- Methylation (e.g., O-methylthis compound) or hydroxylation alters hydrogen-bonding capacity (HBA) and lipophilicity, impacting bioavailability .

2.2.1. Anticancer Activity

| Compound | IC50 (Cancer Cell Lines) | Selectivity Index (Cancer vs. Normal Cells) | Key Targets |

|---|---|---|---|

| This compound | 0.1–10 µM (HCT116, HepG2, MCF7) | High (e.g., HCT116 vs. MCF10A) | NFκB, DHFR, TS |

| O-Methylthis compound | 3.3–17.1 nM (NFκB inhibition) | Moderate | NFκB-IκBα stabilization |

| 3-O-Demethyl this compound | <1 µM (Panc-1, ACHN) | High | DHFR inhibition |

| Tylophorinine | ~10 µM (HepG2) | Low | DHFR |

Key Findings :

- This compound and its N-oxide derivative (6) show 10–100x lower IC50 values than tylophorinine in HepG2 and MCF7 cells .

- O-Methylthis compound (1s, synthetic) inhibits NFκB with IC50 = 3.3 nM , outperforming natural analogs due to enhanced metabolic stability .

- 3-O-Demethyl this compound exhibits selective cytotoxicity against pancreatic (Panc-1) and renal (ACHN) cancers, linked to DHFR inhibition .

2.2.2. Anti-Inflammatory and Antioxidant Effects

- This compound hydrochloride scavenges DPPH radicals with IC50 = 24 µg/mL , surpassing crude plant extracts (IC50 = 81–87 µg/mL) .

- O-Methylthis compound suppresses TNFα-induced NFκB activation in triple-negative breast cancer (TNBC) spheroids, reducing inflammation-driven invasion .

2.2.3. Antimicrobial Activity

- This compound inhibits DHFR in Staphylococcus aureus and Candida albicans (MIC = 8–16 µg/mL), comparable to trimethoprim .

Structure-Activity Relationships (SAR)

- Hydroxylation at C14: Enhances in vivo antitumor efficacy. This compound (C14-OH) is more potent in mouse xenografts than non-hydroxylated analogs .

- Methoxy Substitutions : O-Methylation at C3 (e.g., O-methylthis compound) improves NFκB inhibition but reduces DHFR affinity .

- N-Oxidation : this compound-N-oxide (6) shows superior stability and cytotoxicity, likely due to enhanced solubility and target engagement .

Pharmacokinetic and Toxicity Profiles

- This compound exhibits moderate blood-brain barrier penetration, but synthetic analogs like O-methylthis compound show reduced CNS toxicity compared to tylocrebrine .

- In Vivo Efficacy : Despite similar in vitro IC50 values, this compound achieves 50% tumor growth inhibition in mice at 3 µmol/kg, outperforming tylophorine .

生物活性

Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.

Overview of this compound

This compound is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity : this compound exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC value of 40 µM .

- Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methylthis compound (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .

- Apoptotic Induction : Research indicates that this compound can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .

Antiviral Activity

This compound has shown promising antiviral properties against several viral strains.

| Viral Strain | EC | Selective Index (SI) |

|---|---|---|

| SARS-CoV (human coronavirus) | 18 nM | 88 |

| FIPV (Feline coronavirus) | 62 nM | >100 |

| HCoV-OC43 (human coronavirus) | 68-78 nM | 46 to >100 |

The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .

Antimicrobial Activity

This compound also exhibits significant antibacterial and antifungal properties.

- Antibacterial Activity : Studies have demonstrated that this compound possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .

- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。